molecular formula C21H24ClN3O4S B12468242 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12468242
M. Wt: 450.0 g/mol
InChI Key: WCBVSHTYLKZVBM-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the chloro, carbamoyl, and pyrrolidinylsulfonyl groups through various substitution and coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or cancer.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide include other benzamide derivatives and compounds with pyrrolidinylsulfonyl groups. These compounds may share some pharmacological properties but differ in their specific activities and applications. The unique combination of functional groups in this compound gives it distinct properties that can be advantageous in certain research and therapeutic contexts.

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24ClN3O4S/c1-14(2)23-21(27)16-7-3-4-8-18(16)24-20(26)15-9-10-17(22)19(13-15)30(28,29)25-11-5-6-12-25/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

WCBVSHTYLKZVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

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